4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the class of benzoxazepines. This compound features a unique molecular structure characterized by a benzoxazepine ring fused with a chloro-substituted methoxyphenyl group. The distinct arrangement of these functional groups contributes to its notable chemical and biological properties, making it a subject of interest in various scientific research fields.
This compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming system. The IUPAC name indicates its structural features, which include a benzoxazepine core and specific substituents that influence its reactivity and potential applications in medicinal chemistry and materials science.
The synthesis of 4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves several synthetic routes. A common approach includes:
In industrial settings, continuous flow reactors may be utilized to enhance yield consistency. Reaction parameters are optimized for scalability, ensuring that the synthesis process is economically viable for large-scale production.
The molecular formula for this compound is , with a molecular weight of approximately 364.77 g/mol. The structural representation can be visualized through its InChI and SMILES notations:
InChI=1S/C18H15ClN2O5/c1-23-13-6-4-5-12(9-13)15(20)10-19-17(21)11-24-16-8-3-2-7-14(16)18(19)22/h2-9H,10-11H2,1H3
COC1=CC=CC(=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O
This structure showcases the benzoxazepine framework along with the chloro and methoxy substituents that are crucial for its chemical behavior.
The compound can participate in various chemical reactions typical of benzoxazepines, including:
These reactions are essential for exploring the compound's potential derivatives and applications in pharmaceuticals.
The physical properties of this compound include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 364.77 g/mol |
Density | Not available |
Melting Point | Not available |
Chemical properties include:
4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific applications:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.:
CAS No.: 254114-34-6
CAS No.: